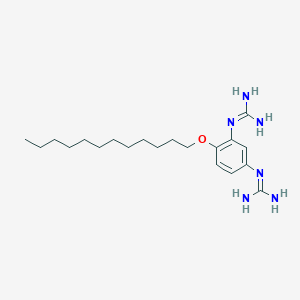
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one, also known as tetrahydrolinalool, is a chemical compound that belongs to the family of terpenes. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, its potential applications in scientific research have been explored in recent years.
Aplicaciones Científicas De Investigación
Tetrahydrolinalool has been shown to have potential applications in scientific research, particularly in the fields of neurology and pharmacology. It has been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Efectos Bioquímicos Y Fisiológicos
Tetrahydrolinalool has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and neurodegeneration. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydrolinalool has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. Additionally, it has been shown to have a number of potential therapeutic applications, which may make it useful in drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and administration route.
Direcciones Futuras
There are several potential future directions for research on 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its optimal dose and administration route. Finally, there is a need for more studies on the safety and toxicity of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool, particularly in long-term use.
Métodos De Síntesis
Tetrahydrolinalool can be synthesized through various methods, including hydrogenation of linalool, reduction of geraniol, and dihydroxylation of myrcene. The most common method is the hydrogenation of linalool, which involves the reaction of linalool with hydrogen gas in the presence of a catalyst such as palladium on carbon.
Propiedades
Número CAS |
18366-35-3 |
|---|---|
Nombre del producto |
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C11H16O/c1-11(2)9-5-3-4-8(9)6-7-10(11)12/h5,8H,3-4,6-7H2,1-2H3 |
Clave InChI |
KETIMECUIGMKNI-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
SMILES canónico |
CC1(C(=O)CCC2C1=CCC2)C |
Sinónimos |
2,6,7,7a-Tetrahydro-4,4-dimethyl-1H-inden-5(4H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)










![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)